Cis vs. Trans Isomer: Irreversible Inactivation vs. Reversible Inhibition of GABA-AT
Cis-2-aminocyclohex-3-enecarboxylic acid (compound 5) exhibits time- and concentration-dependent, irreversible inactivation of GABA-AT, whereas trans-2-aminocyclohex-3-ene-1-carboxylic acid (compound 6) is not an inactivator but functions solely as a competitive reversible inhibitor [1]. The inactivation by the cis-isomer is protected by substrate, confirming active site-directed mechanism [2].
| Evidence Dimension | Mechanism of GABA-AT enzyme inhibition |
|---|---|
| Target Compound Data | Time- and concentration-dependent, irreversible inactivation; substrate-protected |
| Comparator Or Baseline | trans-2-aminocyclohex-3-ene-1-carboxylic acid: competitive reversible inhibitor only (no inactivation) |
| Quantified Difference | Qualitative mechanistic divergence: irreversible inactivator vs. reversible inhibitor |
| Conditions | In vitro enzyme assay with purified GABA-AT |
Why This Matters
Selection of the cis-isomer is mandatory for applications requiring irreversible enzyme inactivation (e.g., mechanism-based inhibitor design); the trans-isomer cannot substitute.
- [1] Choi S, Silverman RB. Inactivation and inhibition of γ-aminobutyric acid aminotransferase by conformationally restricted vigabatrin analogues. J Med Chem. 2002;45(20):4531-4539. View Source
- [2] Choi S, Silverman RB. Inactivation and inhibition of γ-aminobutyric acid aminotransferase by conformationally restricted vigabatrin analogues. J Med Chem. 2002;45(20):4531-4539. View Source
